molecular formula C15H23BO2 B15092069 4,4,5,5-Tetramethyl-2-(3,4,5-trimethylphenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(3,4,5-trimethylphenyl)-1,3,2-dioxaborolane

Cat. No.: B15092069
M. Wt: 246.15 g/mol
InChI Key: BTWKQJRQHBAYDG-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3,4,5-trimethylphenyl)-1,3,2-dioxaborolane is an organoboron compound that is widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3,4,5-trimethylphenyl)-1,3,2-dioxaborolane typically involves the reaction of 3,4,5-trimethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process involves continuous monitoring and control to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3,4,5-trimethylphenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form boronic acids or borates.

    Reduction: It can be reduced to form boron hydrides.

    Substitution: It can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds are commonly used.

Major Products

The major products formed from these reactions include boronic acids, borates, and various substituted boron compounds.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3,4,5-trimethylphenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are important for the formation of carbon-carbon bonds.

    Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is involved in the development of boron-containing drugs for cancer therapy.

    Industry: It is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(3,4,5-trimethylphenyl)-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating various chemical transformations. The pathways involved include the formation of boron-oxygen and boron-carbon bonds, which are crucial for its reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Pinacolborane
  • Triisopropylborate

Uniqueness

4,4,5,5-Tetramethyl-2-(3,4,5-trimethylphenyl)-1,3,2-dioxaborolane is unique due to its high stability and reactivity, which makes it a versatile reagent in organic synthesis. Its ability to participate in a wide range of chemical reactions sets it apart from other boron compounds.

Properties

Molecular Formula

C15H23BO2

Molecular Weight

246.15 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(3,4,5-trimethylphenyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C15H23BO2/c1-10-8-13(9-11(2)12(10)3)16-17-14(4,5)15(6,7)18-16/h8-9H,1-7H3

InChI Key

BTWKQJRQHBAYDG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)C)C

Origin of Product

United States

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